3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol
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Overview
Description
3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the fluorophenoxy and ethoxy groups. Common synthetic routes may involve:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.
Attachment of the fluorophenoxy group: This step often involves a nucleophilic substitution reaction where a fluorophenol derivative reacts with the pyrazole intermediate.
Introduction of the ethoxy group: This can be done through an etherification reaction, where an ethoxy group is introduced to the phenol ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde
- 5-(2-ethoxyethyl)-5-[4-(4-fluorophenoxy)phenoxy]pyrimidine-2,4,6(1H)-trione
Uniqueness
3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its structure allows for specific interactions with molecular targets, potentially leading to unique applications in various fields.
Properties
IUPAC Name |
3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-4-24-16-10-9-15(18(23)11(16)2)17-19(12(3)21-22-17)25-14-7-5-13(20)6-8-14/h5-10,23H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGDZBCRHSQAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)F)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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